molecular formula C23H19ClFNO2 B2575517 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-46-6

2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2575517
CAS RN: 850906-46-6
M. Wt: 395.86
InChI Key: YCXGLXPJBVHZSM-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as Ro 64-6198, and it belongs to the class of isoquinolone derivatives. The chemical structure of Ro 64-6198 contains a chlorobenzyl group, a fluorobenzyl ether group, and a dihydroisoquinolinone ring. This compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Studies on compounds with similar structural features, such as derivatives of 1,2,4-triazoles and tetrahydroisoquinolines, have focused on their synthesis and characterization. These works provide valuable information on the chemical behavior, stability, and reactivity of such compounds. For instance, the study by Shukla et al. (2014) explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, highlighting the importance of intermolecular interactions, which could be relevant to the synthesis and analysis of 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).

Photocyclization Studies

Research on photocyclization of related compounds, such as the synthesis of tetrahydroisoquinolines via photocyclization, provides insights into novel synthetic routes that could be applicable to the compound . For example, Ikeda et al. (1977) described the photochemical synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones, which could offer a foundation for exploring photochemical reactions involving this compound (Ikeda, M., Hirao, K., Okuno, Y., Numao, N., & Yonemitsu, O., 1977).

Medicinal Chemistry Applications

The design and synthesis of isoquinoline derivatives with specific biological activities, such as multidrug resistance (MDR) modulating activity, are of significant interest. Compounds similar to this compound could be explored for their potential pharmacological applications. For instance, Ma et al. (2004) reported on tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives with MDR modulating activity, suggesting potential research applications in overcoming drug resistance in cancer therapy (Ma, C., Cho, S., Falck, J., & Shin, D.-S., 2004).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXGLXPJBVHZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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